molecular formula C10H8ClNO B1586139 1-(5-chloro-1H-indol-3-yl)ethanone CAS No. 51843-24-4

1-(5-chloro-1H-indol-3-yl)ethanone

Cat. No. B1586139
CAS RN: 51843-24-4
M. Wt: 193.63 g/mol
InChI Key: LEUBXJIHEAWOHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Chloro-1H-indol-3-yl)ethanone (5-Chloro-IND) is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of the indole family of compounds, which are known for their aromatic and aromaticity-enhancing properties. 5-Chloro-IND has been used in a variety of studies, ranging from its use as a molecular probe in structural biology, to its application in drug discovery, to its potential use in the development of new therapeutic agents.

Scientific Research Applications

Indole derivatives are significant in various scientific fields due to their wide range of biological activities . Here are some general applications:

  • Pharmaceuticals and Medicine

    • Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • They are used in the synthesis of many important drug molecules, binding with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
  • Chemistry

    • Indoles are a significant heterocyclic system in natural products and drugs .
    • They play a main role in cell biology and the investigation of novel methods of synthesis have attracted the attention of the chemical community .
  • Antimicrobial and Antitubercular Activities

    • Indole derivatives have shown significant antimicrobial activity . For instance, certain indole derivatives were tested for their in vitro antimycobacterial activity against M. tuberculosis H37Rv, Mycobacterium smegmatis (ATCC 19420), Mycobacterium fortuitum (ATCC 19542), and MDR-TB strains .
  • Antioxidant Activities

    • Indole derivatives are known to possess antioxidant activities . They can neutralize free radicals, which are harmful to our bodies and contribute to aging and disease.
  • Antidiabetic Activities

    • Some indole derivatives have been found to exhibit antidiabetic activities . They can help regulate blood sugar levels, which is crucial for managing diabetes.
  • Antimalarial Activities

    • Indole derivatives have also been used in the treatment of malaria . They can inhibit the growth of Plasmodium parasites, which cause malaria.
  • Anticancer Activities

    • Indole derivatives have shown potential as anticancer agents . They can inhibit the growth of cancer cells and have been used in the development of new anticancer drugs .
  • Anti-HIV Activities

    • Some indole derivatives have been found to exhibit anti-HIV activities . They can inhibit the replication of the HIV virus, which is crucial for managing HIV/AIDS.
  • Anticholinesterase Activities

    • Indole derivatives have also been used in the treatment of diseases like Alzheimer’s, where they act as anticholinesterase agents . They can inhibit the enzyme cholinesterase, thereby increasing the level of the neurotransmitter acetylcholine in the brain.
  • Antiviral Activities

    • Indole derivatives have shown significant antiviral activity . For instance, certain indole derivatives were tested for their in vitro antiviral activity against influenza A and Coxsackie B4 virus .
  • Anti-Inflammatory Activities

    • Indole derivatives are known to possess anti-inflammatory activities . They can help reduce inflammation, which is a key factor in many diseases.
  • Chemical Synthesis

    • Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the investigation of novel methods of synthesis have attracted the attention of the chemical community .

properties

IUPAC Name

1-(5-chloro-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUBXJIHEAWOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376622
Record name 1-(5-chloro-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-chloro-1H-indol-3-yl)ethanone

CAS RN

51843-24-4
Record name 1-(5-chloro-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-chloro-1H-indol-3-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-chloro-1H-indol-3-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-chloro-1H-indol-3-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-chloro-1H-indol-3-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-chloro-1H-indol-3-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-chloro-1H-indol-3-yl)ethanone

Citations

For This Compound
6
Citations
J Sreeramulu, P Ashokgajapathiraju… - Der Chemica …, 2014 - cabdirect.org
New novel derivatives of 2-(5-chloro-3-(4-substituted phenylimino) methyl)-1-(pyridine-4-yl)-(1H-pyrazol-3-yl)-(1H-indol-1-yl)-N 1-(2-oxo-1-(4-substituted piperidin-1-ylmethyl) indolin-3-…
Number of citations: 1 www.cabdirect.org
ZY Ibrahim, A Uzairu, G Shallangwa, S Abechi - SN Applied Sciences, 2020 - Springer
Malaria, a disease caused by one of the world’s fatal parasites Plasmodium falciparum, is responsible for over a million death annually. P. falciparum dihydroorotate dehydrogenase (…
Number of citations: 6 link.springer.com
MJ Lunga - 2017 - commons.ru.ac.za
Heterocyclic structures have found extensive utility in the field of medicinal chemistry, as prominent regions of pharmacophores resulting in numerous drug treatments for many diseases…
Number of citations: 3 commons.ru.ac.za
AL Svogie - Rhodes University, 2015 - commons.ru.ac.za
According to the World Health Organisation (WHO), deaths attributed to Plasmodium falciparum exceeded 584 000 in 2013, with 198 million new cases of malaria being reported. One …
Number of citations: 1 commons.ru.ac.za
RL Chisango - 2018 - commons.ru.ac.za
According to the WHO, malaria is responsible for over half a million deaths annually especially in populations from disadvantaged settings. Although there has been a documented …
Number of citations: 2 commons.ru.ac.za
F Zhang, Y Zhao, L Sun, L Ding, Y Gu… - European journal of …, 2011 - Elsevier
A series of novel 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives were synthesized and their cytotoxic activity against A549, H460, HT-29 and SMMC-7721 cell lines …
Number of citations: 150 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.